molecular formula C26H22N2O4 B3589830 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3589830
M. Wt: 426.5 g/mol
InChI Key: FQVSSQJIPWPKIA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a benzodioxole and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of quinoline-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 4-aminoacetophenone to yield N-(4-acetylphenyl)quinoline-3-carboxamide. The final step involves a Claisen-Schmidt condensation reaction between this intermediate and piperonal in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the quinoline ring would produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzodioxole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-30-19-10-8-18(9-11-19)23-14-21(20-5-3-4-6-22(20)28-23)26(29)27-15-17-7-12-24-25(13-17)32-16-31-24/h3-14H,2,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSSQJIPWPKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

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